Ingenol disoxate
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Overview
Description
Ingenol disoxate is a novel derivative of ingenol, specifically a 4-isoxazolecarboxylate ester of ingenol. It has been developed to improve the chemical stability and therapeutic efficacy of its predecessor, ingenol mebutate. This compound is primarily used for the treatment of actinic keratosis and other non-melanoma skin cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ingenol disoxate involves the esterification of ingenol with 3,5-diethylisoxazole-4-carboxylic acid. The process begins with the preparation of the acid chloride by reacting 3,5-diethylisoxazole-4-carboxylic acid with oxalyl chloride in the presence of dimethylformamide and dichloromethane. This intermediate is then reacted with ingenol to form this compound .
Industrial Production Methods: In an industrial setting, this compound is prepared by dissolving ingenol in benzyl alcohol, followed by the addition of isopropanol. The resulting solution is then mixed with an aqueous citrate buffer to form a hydroalcoholic gel, which is the final product used for therapeutic applications .
Chemical Reactions Analysis
Ingenol disoxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Ingenol disoxate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: this compound is studied for its effects on cellular processes, including cell growth and differentiation.
Medicine: It is primarily used for the treatment of actinic keratosis and non-melanoma skin cancers.
Industry: this compound is used in the formulation of topical gels for dermatological applications.
Mechanism of Action
Ingenol disoxate is compared with other ingenol derivatives, such as ingenol mebutate. The key differences include:
Chemical Stability: this compound has significantly improved chemical stability compared to ingenol mebutate, allowing for storage at ambient temperatures.
Cytotoxic Potency: this compound exhibits higher cytotoxic potency, making it more effective in inducing cell death.
Therapeutic Efficacy: this compound has shown superior antitumor effects in preclinical models.
Comparison with Similar Compounds
- Ingenol mebutate
- Ingenol-3-angelate
- Ingenol-5,20-diacetate
Ingenol disoxate stands out due to its enhanced stability and efficacy, making it a promising compound for therapeutic applications.
Properties
CAS No. |
1383547-60-1 |
---|---|
Molecular Formula |
C28H37NO7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1 |
InChI Key |
GLIUZQUNUNICGS-XUBYYPQFSA-N |
SMILES |
CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |
Isomeric SMILES |
CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C |
Canonical SMILES |
CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ingenol disoxate; LEO43204; LEO 43204; LEO-43204. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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